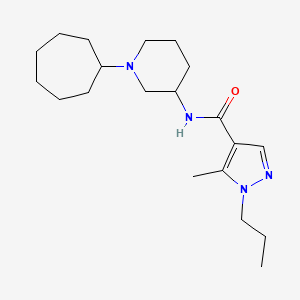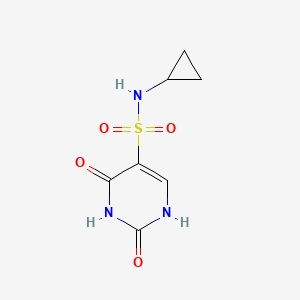
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of glutamate and other excitatory neurotransmitters, reduce oxidative stress, and modulate the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Orientations Futures
There are many potential future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide. For example, researchers could investigate the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential therapeutic benefits of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in humans, either alone or in combination with other drugs. Finally, researchers could investigate the molecular mechanisms underlying the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on the NMDA receptor, which could provide insights into the development of new drugs for neurological disorders.
Méthodes De Synthèse
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 3-piperidinylcyclohexylamine with 1-methyl-5-propylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been widely used as a tool in neuroscience research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neuropathic pain.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-3-12-24-16(2)19(14-21-24)20(25)22-17-9-8-13-23(15-17)18-10-6-4-5-7-11-18/h14,17-18H,3-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDIBGALGRREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6011934.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)
![2-(3-chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![1-(2-phenylethyl)-4-[(4-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6011960.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)